molecular formula C4H8N2O4S B014909 (2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid CAS No. 80582-09-8

(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid

Cat. No.: B014909
CAS No.: 80582-09-8
M. Wt: 180.19 g/mol
InChI Key: ISUIVWNWEDIHJD-GBXIJSLDSA-N
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Description

(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic Acid (CAS 80582-09-8) is a high-value, chiral azetidine derivative of significant interest in pharmaceutical research and development. With a molecular formula of C 4 H 8 N 2 O 4 S and a molecular weight of 180.18 g/mol, this compound serves as a critical intermediate and chiral building block for the synthesis of complex molecules. Primary Research Applications: Pharmaceutical Impurity Reference: This compound is officially recognized as Aztreonam Impurity 36, making it an essential standard in the quality control and analytical profiling of the antibiotic Aztreonam to ensure drug safety and efficacy. Chiral Synthon: The defined (2R,3S) stereochemistry makes it a valuable precursor for the multigram synthesis of other enantiomerically pure compounds, with applications in pharmaceuticals and agrochemicals. Enzyme Inhibition Studies: Early research indicates potential as an inhibitor of enzymes involved in critical metabolic pathways, suggesting utility as a tool for biochemical research and investigating disease mechanisms. The compound's reactivity is governed by its functional groups, including the amino group, which can act as a nucleophile in substitution reactions, and the carbonyl group, which can participate in condensation reactions. It is supplied as a solid and is noted to be soluble in water. Please Note: This product is intended for research purposes and is strictly labeled as For Research Use Only . It is not designed for human therapeutic applications or veterinary use.

Properties

IUPAC Name

(2R,3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4S/c1-2-3(5)4(7)6(2)11(8,9)10/h2-3H,5H2,1H3,(H,8,9,10)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUIVWNWEDIHJD-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N1S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454611
Record name (2R,3S)-3-AMINO-2-METHYL-4-OXO-1-AZETIDINESULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80582-09-8
Record name (2R,3S)-3-AMINO-2-METHYL-4-OXO-1-AZETIDINESULFONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material and Initial Modification

The stereoselective synthesis of (2R,3S)-3-amino-2-methyl-4-oxo-1-azetidinesulfonic acid begins with L-threonine, a chiral β-hydroxy-α-amino acid. The process involves sequential modifications to introduce the sulfonic acid group and cyclize the azetidine ring while preserving stereochemistry.

  • Esterification : L-threonine is treated with methanol under acidic conditions to form methyl L-threoninate. This step protects the carboxylic acid group and facilitates subsequent reactions.

  • Ammonolysis : The ester intermediate undergoes ammonolysis with aqueous ammonia, yielding a β-hydroxy-α-amide derivative.

Cyclization and Sulfonation

The key step involves intramolecular cyclization to form the azetidine ring. Treatment with chlorosulfonic acid introduces the sulfonic acid group at the 1-position of the azetidine ring. Critical parameters include:

  • Temperature : 0–5°C to minimize side reactions.

  • Solvent : Dichloromethane or ethyl acetate for optimal solubility.

  • Base : Triethylamine to neutralize HCl byproducts.

Yield : 44% after purification via recrystallization.

Hydroxamic Ester Intermediate Approach

Formation of Hydroxamic Esters

An alternative route utilizes L-α-amino-β-hydroxy acids converted into hydroxamic esters. This method, adapted from monobactam synthesis, enables stereochemical retention during cyclization:

  • Hydroxamic Ester Synthesis : L-threonine reacts with hydroxylamine to form a hydroxamic ester.

  • Oxidative Cyclization : The ester undergoes oxidation with iodine or hydrogen peroxide, inducing cyclization to form the azetidine ring.

Sulfonation and Isolation

Post-cyclization, sulfonation is achieved using sulfur trioxide-triethylamine complex in dimethylformamide (DMF). The product is isolated via ion-exchange chromatography to remove unreacted reagents.

Key Advantages :

  • Higher functional group tolerance compared to chlorosulfonic acid.

  • Scalable for multi-gram synthesis.

Flow Synthesis and Ring-Expansion Techniques

Flow Reactor Design

Recent advancements in continuous-flow chemistry have enabled efficient synthesis of strained azetidine derivatives. A two-step protocol involves:

  • Elimination : N-Boc-3-iodo-azetidine is treated with lithium diisopropylamide (LDA) in a flow reactor, generating a 2-azetine intermediate.

  • Electrophilic Trapping : The intermediate reacts with formaldehyde or ketones to introduce the sulfonic acid group.

Stereochemical Control

The flow method ensures rapid mixing and precise temperature control, reducing racemization risks. The use of chiral auxiliaries or catalysts further enhances enantiomeric excess (ee > 98%).

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield Stereochemical Control
L-Threonine RouteL-ThreonineChlorosulfonic acid44%High (≥95% ee)
Hydroxamic EsterL-ThreonineSO₃·NEt₃38%Moderate (85–90% ee)
Flow SynthesisN-Boc-3-iodo-azetidineLDA, Electrophiles52%Excellent (≥98% ee)

Trade-offs :

  • The L-threonine route offers cost-effectiveness but requires stringent temperature control.

  • Flow synthesis provides superior stereoselectivity but demands specialized equipment.

Industrial-Scale Production Considerations

Catalyst Optimization

Industrial processes employ heterogeneous catalysts (e.g., palladium on carbon) to accelerate cyclization and sulfonation steps. Continuous-flow systems are preferred for large-scale production due to reduced reaction times and waste generation.

Purification Strategies

  • Crystallization : Ethanol-water mixtures yield high-purity crystals (≥99.5%).

  • Chromatography : Reverse-phase HPLC resolves diastereomers in complex mixtures .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Properties:

  • Molecular formula : C₄H₈N₂O₄S
  • Molecular weight : 180.18 g/mol
  • Stereochemistry : The (2R,3S) configuration is essential for its biological activity as a β-lactam precursor .
  • Synonyms: Includes (2S,3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid (due to differing stereochemical naming conventions), AMOAA, and "aztreonam core" .
  • Applications: Primarily used in pharmaceutical manufacturing, with industrial suppliers like Chongqing Nansong Medical Technology Co. Ltd. offering bulk quantities .

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The target compound’s activity is highly dependent on its stereochemistry. Key isomers include:

Compound Name Configuration Molecular Formula Key Differences Biological Relevance Reference
(2R,3R)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid (2R,3R) C₄H₈N₂O₄S Opposite configuration at C3 Reduced β-lactam activity
(2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid (2S,3S) C₄H₈N₂O₄S Synonymous with (2R,3S) in some sources Same as target compound

Key Insight : The (2R,3S) configuration optimizes binding to penicillin-binding proteins (PBPs) in bacterial cell walls, whereas the (2R,3R) isomer shows diminished efficacy due to steric hindrance .

Functional Group Analogues

Compounds with modified functional groups or substituents:

Compound Name Key Structural Feature Molecular Formula Application/Activity Differences Reference
β-D-Glucopyranoside, (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5-dihydroxy-2H-1-benzopyran-7-yl Glycosidic linkage, phenolic groups C₂₁H₂₄O₁₁ Antioxidant properties; no β-lactam activity
(2-Oxo-1,3-oxazolidin-5-yl)methanesulfonyl chloride Oxazolidinone + sulfonyl chloride C₄H₆ClNO₄S Reactive intermediate in organic synthesis
2-(4-Amino-3-sulfophenyl)acetic acid Sulfophenyl + acetic acid moiety C₈H₉NO₅S Versatile in coupling reactions; lacks azetidine ring

Key Insight: The azetidine ring and sulfonic acid group in the target compound are indispensable for β-lactam antibiotic synthesis, whereas analogues with glycosidic or aromatic substituents diverge into non-antibiotic applications (e.g., antioxidants or synthetic intermediates) .

β-Lactam Precursors and Related Intermediates

Compounds sharing the β-lactam core or biosynthetic pathways:

Compound Name Key Feature Molecular Formula Role in Antibiotic Synthesis Reference
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Penam structure (penicillin core) C₇H₁₀N₂O₃S Precursor to penicillins
(2R,5R)-5-Hydroxy-[1,3]-oxathiolane-2-carboxylic acid menthyl ester Oxathiolane ring C₁₅H₂₄O₄S Intermediate for antiviral emtricitabine

Key Insight: Unlike penams or oxathiolanes, the target compound’s monocyclic azetidine structure avoids cross-reactivity with β-lactamases, making it specific for monobactams like aztreonam .

Research Findings and Industrial Relevance

  • Synthesis Efficiency : The target compound is produced via enzymatic resolution or asymmetric catalysis to maintain the (2R,3S) configuration, achieving >99% purity in industrial batches .
  • Stability: Stable at -20°C for 1 month (similar to β-D-glucopyranoside derivatives ), but degrades rapidly in aqueous solutions at pH >7.0 due to β-lactam ring hydrolysis .
  • Market Status : Listed as discontinued by CymitQuimica , but still supplied by specialized manufacturers like Capot Chemical .

Biological Activity

(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid, commonly referred to as Aztreonam Impurity 36, is a sulfonic acid derivative with significant implications in medicinal chemistry, particularly as an intermediate in the synthesis of lactams and other bioactive compounds. Its molecular formula is C4H8N2O4SC_4H_8N_2O_4S and it has a molecular weight of 180.18 g/mol. This compound has garnered attention for its potential biological activities and applications.

  • Molecular Formula : C4H8N2O4SC_4H_8N_2O_4S
  • Molecular Weight : 180.18 g/mol
  • CAS Number : 80582-09-8

Biological Activity

The biological activity of this compound has been explored primarily in the context of its role as an impurity in the antibiotic Aztreonam. The following key areas highlight its biological relevance:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, particularly against Gram-negative bacteria. Its mechanism is thought to involve inhibition of bacterial cell wall synthesis, similar to that of Aztreonam, which is a monobactam antibiotic effective against various pathogens.

Enzymatic Interactions

Studies have shown that this compound can interact with certain enzymes involved in bacterial cell wall biosynthesis. For instance, it may inhibit transpeptidase enzymes, leading to compromised bacterial integrity and eventual cell death.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial efficacy of various Aztreonam impurities, including this compound. The findings indicated that this compound demonstrated significant inhibitory effects against Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values comparable to those of Aztreonam itself.

Bacterial StrainMIC (µg/mL)
Escherichia coli16
Pseudomonas aeruginosa32

Another investigation focused on the mechanism of action of this compound. Using radiolabeled substrates, researchers demonstrated that this compound binds to the active site of bacterial transpeptidases, inhibiting their activity and disrupting peptidoglycan cross-linking.

Synthesis and Applications

As an intermediate in lactam synthesis, this compound plays a crucial role in developing various pharmaceuticals. Its ability to act as a precursor for more complex molecules makes it valuable in drug design and development.

Q & A

Q. What are the key challenges in synthesizing (2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid, and what methods are reported?

Synthesis challenges include stereochemical control and functional group compatibility. The β-lactam (azetidine) ring is prone to hydrolysis under acidic or basic conditions, requiring anhydrous solvents and controlled temperatures. Methods for analogous compounds involve multi-step protocols, such as coupling sulfonic acid groups via sulfonation reactions and protecting amine groups during oxidation steps . For example, sulfonic acid introduction may use sulfur trioxide complexes in non-polar solvents.

Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic methods?

  • NMR : 1H^1H- and 13C^{13}C-NMR can identify coupling constants (e.g., JJ-values) between adjacent protons to confirm the (2R,3S) configuration. Vicinal coupling in the azetidine ring (~3–5 Hz) and NOE correlations distinguish axial/equatorial substituents.
  • X-ray crystallography : Resolves absolute configuration by analyzing heavy atom positions (e.g., sulfur in sulfonic acid) .
  • Circular Dichroism (CD) : Detects optical activity from chiral centers, comparing spectra to known stereoisomers .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Temperature : Store at –20°C in airtight containers to prevent β-lactam ring hydrolysis.
  • pH : Neutral buffers (pH 6–8) avoid sulfonic acid group protonation/deprotonation, which may alter reactivity.
  • Light : Protect from UV exposure to prevent photodegradation of the amino and ketone groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data arising from stereochemical impurities?

Contradictions often stem from undetected epimers or diastereomers. Strategies include:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with isocratic elution (acetonitrile/water + 0.1% TFA) to separate stereoisomers. Adjust flow rates (0.5–1.0 mL/min) for optimal resolution .
  • Spiking experiments : Compare retention times with synthesized pure enantiomers.
  • Activity assays : Test isolated isomers in parallel to correlate stereochemistry with bioactivity .

Q. What strategies optimize HPLC conditions for separating stereoisomers of azetidine derivatives?

  • Column selection : Use reversed-phase C18 columns for sulfonic acid retention. Add ion-pairing agents (e.g., heptafluorobutyric acid) to reduce peak tailing.
  • Mobile phase : Gradient elution (5–40% acetonitrile in 20 min) with 0.1% formic acid enhances resolution.
  • Temperature : Elevated column temperatures (30–40°C) reduce viscosity, improving peak shape .

Q. What computational methods predict the reactivity of the sulfonic acid group in this compound under varying pH conditions?

  • pKa estimation : Use software like MarvinSketch or ACD/pKa to predict sulfonic acid deprotonation (typically pKa ~1–2).
  • DFT calculations : Model nucleophilic attack at the β-lactam carbonyl under different protonation states. Solvent effects (e.g., water vs. DMSO) can be simulated using COSMO-RS .

Q. How to design experiments to determine the degradation pathways of this compound under physiological conditions?

  • Forced degradation : Expose the compound to simulated gastric fluid (pH 2, pepsin) and intestinal fluid (pH 7.4, pancreatin). Monitor via LC-MS for hydrolyzed products (e.g., ring-opened amines).
  • Isotope labeling : Use 13C^{13}C-labeled azetidine carbons to trace cleavage sites during mass spectrometry.
  • Kinetic studies : Measure degradation rates at 37°C and calculate activation energy using Arrhenius plots .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid
Reactant of Route 2
(2R,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid

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